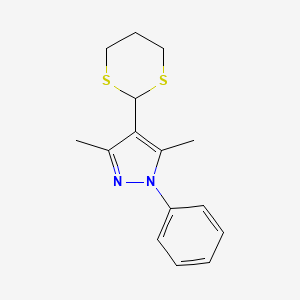
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C9H14N2S2 and it has a molecular weight of 214.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” are not fully detailed in the search results. We know its molecular formula is C9H14N2S2 and its molecular weight is 214.35 , but properties like melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that bipyrazolic compounds, which include structures similar to 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole, demonstrate significant inhibitory effects on the corrosion of pure iron in acidic media. These compounds act as efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. Potentiodynamic polarization studies suggest that such compounds function as mixed-type inhibitors without altering the mechanism of hydrogen evolution, indicating their potential as protective agents against corrosion in industrial applications (Chetouani et al., 2005).
Synthesis of Fungicide Analogues
The compound has been explored in the synthesis of structural analogues of systemic fungicides like carboxin. Research in this area focuses on the development of novel compounds that could serve as more effective or safer fungicides for agricultural use. Methods for synthesizing such analogues, including 1,3-dimethyl-N-phenylpyrazole-4-carboxamid, have been described, underscoring the compound's role in advancing agricultural chemical research (Huppatz, 1983).
Pharmaceutical Research
Compounds structurally related to 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole have been investigated for their pharmacological properties, including inhibitory activity on specific enzymes such as cyclic GMP phosphodiesterase. This type of research is crucial for the development of new therapeutic agents, particularly for cardiovascular diseases where such enzymes play a key role (Dumaitre & Dodic, 1996).
Material Science and Polymer Chemistry
In material science, the compound has been utilized in the synthesis of functional polymers. For instance, atom-economical synthesis of poly(pyrazolylnaphthalene)s involves the oxidative polycoupling of phenylpyrazole and internal diynes, demonstrating the compound's utility in creating high-performance materials with potential applications in various industries, from electronics to coatings (Gao et al., 2013).
Analytical Chemistry
In analytical chemistry, derivatives of 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole have been synthesized and characterized, providing insights into their structural properties and potential applications in chemical analysis, sensor development, and more (Asiri & Khan, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDNGHHWVWJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652559 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole | |
CAS RN |
201008-67-5 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



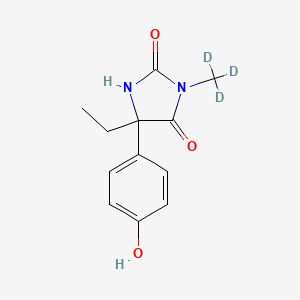



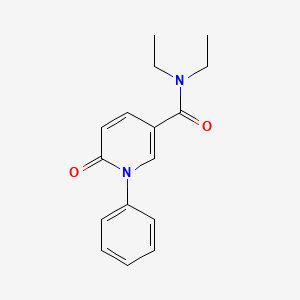

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
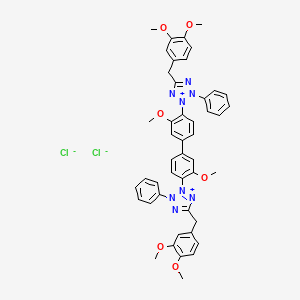
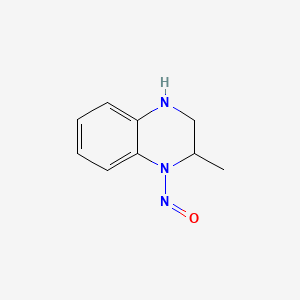

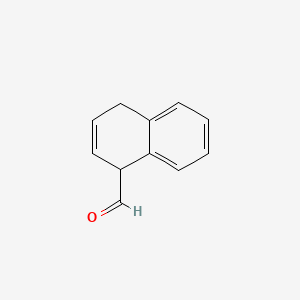
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)